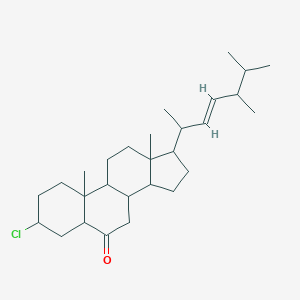![molecular formula C23H19NO B303322 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one, also known as DPC or DPC 423, is a synthetic compound that belongs to the class of cycloheptapyrrole derivatives. DPC has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system.
作用機序
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one acts as a sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. This activation leads to a variety of downstream effects, including the modulation of calcium signaling, the regulation of ion channels, and the activation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a variety of biochemical and physiological effects. For example, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have analgesic effects, reducing pain perception in animal models.
実験室実験の利点と制限
One advantage of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have a relatively low toxicity profile, making it a potentially useful tool for studying the sigma-1 receptor in vivo. However, one limitation of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is its relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one. One area of interest is the potential use of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one as a therapeutic agent for the treatment of various neurological disorders, such as depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one and its downstream effects on cellular signaling pathways. Finally, the development of more potent and selective sigma-1 receptor agonists may provide new tools for studying the role of the sigma-1 receptor in various physiological processes.
合成法
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrrole with benzaldehyde, followed by a series of reactions that lead to the formation of the cycloheptapyrrole ring. The final step involves the addition of a phenyl group to the cycloheptapyrrole ring to form 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one.
科学的研究の応用
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system. Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a high affinity for the sigma-1 receptor, which is involved in regulating a variety of physiological processes, including pain perception, mood, and cognition.
特性
製品名 |
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one |
|---|---|
分子式 |
C23H19NO |
分子量 |
325.4 g/mol |
IUPAC名 |
1,3-dimethyl-5,7-diphenyl-2H-cyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C23H19NO/c1-15-19-13-21(17-9-5-3-6-10-17)23(25)22(14-20(19)16(2)24-15)18-11-7-4-8-12-18/h3-14,24H,1-2H3 |
InChIキー |
LCMWJALRSSAJJI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)
![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)



![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
